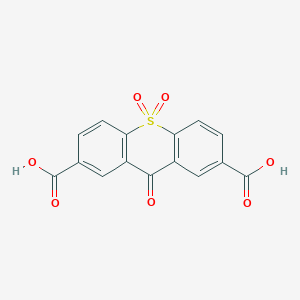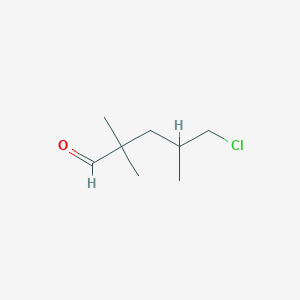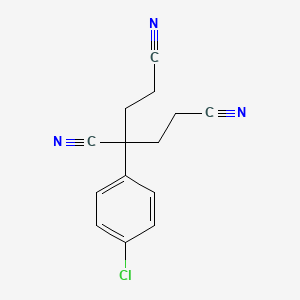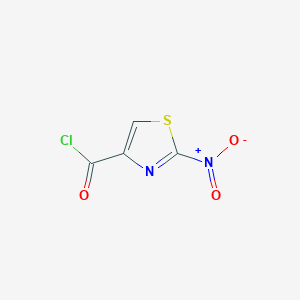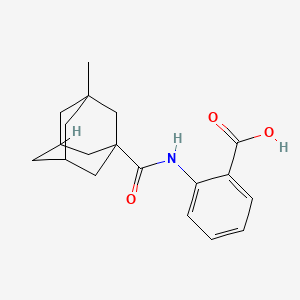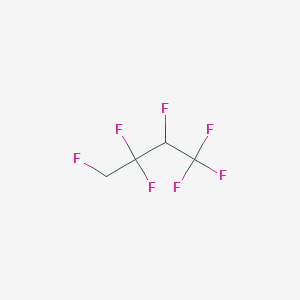
1,1,1,2,3,3,4-Heptafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,3,3,4-Heptafluorobutane is a fluorinated hydrocarbon with the molecular formula C4H3F7. This compound is part of the family of perfluorocarbons, which are known for their stability and inertness due to the presence of multiple fluorine atoms. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,3,3,4-Heptafluorobutane can be synthesized through the fluorination of butane derivatives. One common method involves the reaction of butane with a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors where butane and the fluorinating agent are introduced simultaneously. The reaction mixture is then subjected to high temperatures and pressures to facilitate the fluorination process. The product is subsequently purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,3,3,4-Heptafluorobutane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of one or more fluorine atoms with other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction can occur in the presence of nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reaction typically requires a polar aprotic solvent and elevated temperatures.
Electrophilic Substitution: This reaction can occur with electrophiles such as halogens (Cl2, Br2) under the influence of a catalyst.
Major Products: The major products of these reactions depend on the specific reagents used. For example, nucleophilic substitution with hydroxide ions can produce alcohol derivatives, while electrophilic substitution with chlorine can produce chlorinated derivatives .
Scientific Research Applications
1,1,1,2,3,3,4-Heptafluorobutane has several applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions due to its inertness and stability.
Biology: It is used in biological studies as a tracer compound due to its unique fluorine signature.
Medicine: It is being explored for use in medical imaging techniques such as magnetic resonance imaging (MRI) due to its high fluorine content.
Mechanism of Action
The mechanism of action of 1,1,1,2,3,3,4-Heptafluorobutane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate for substitution reactions, where the fluorine atoms are replaced by other functional groups. The pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
1,1,1,2,4,4,4-Heptafluorobutane: Similar in structure but differs in the position of fluorine atoms.
1,1,1,2,2,3,3-Heptafluoro-4-chlorobutane: Contains a chlorine atom in addition to fluorine atoms.
1,2,4-Trichloro-1,1,2,3,3,4,4-heptafluorobutane: Contains three chlorine atoms and seven fluorine atoms
Uniqueness: 1,1,1,2,3,3,4-Heptafluorobutane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high stability and inertness. This makes it particularly useful in applications requiring non-reactive solvents or tracers .
Properties
CAS No. |
53005-35-9 |
|---|---|
Molecular Formula |
C4H3F7 |
Molecular Weight |
184.06 g/mol |
IUPAC Name |
1,1,1,2,3,3,4-heptafluorobutane |
InChI |
InChI=1S/C4H3F7/c5-1-3(7,8)2(6)4(9,10)11/h2H,1H2 |
InChI Key |
LHIHPLUYVRLEBM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
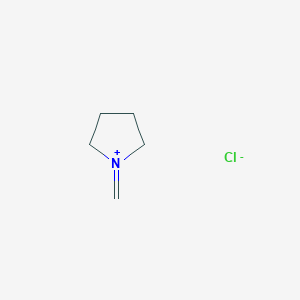
![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
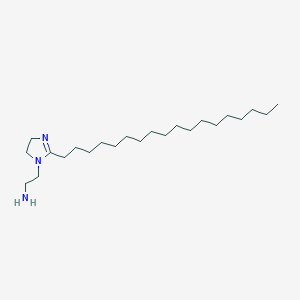
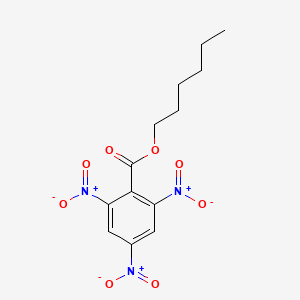
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)


![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)
